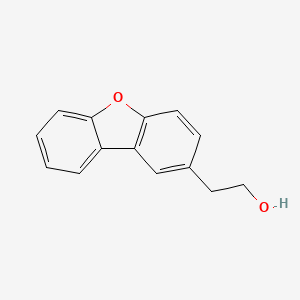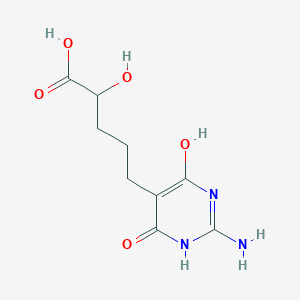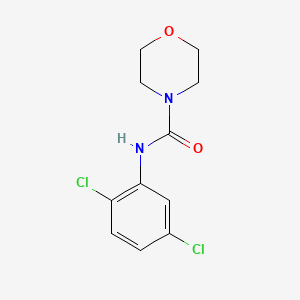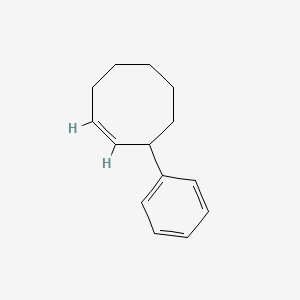
5-Bromo-2,4'-dimethoxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,4’-dimethoxychalcone is a synthetic chalcone derivative with the molecular formula C17H15BrO3 and a molecular weight of 347.21 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and are often used as precursors in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and acetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
5-Bromo-2,4’-dimethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or other reduced forms.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
作用机制
The mechanism of action of 5-Bromo-2,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound may exert its effects by modulating the activity of transcription factors, kinases, and other proteins involved in cellular processes .
相似化合物的比较
Similar Compounds
2’-Hydroxy-2-bromo-4,5-dimethoxychalcone: Another chalcone derivative with similar structural features.
5’-Bromo-4,2’-dihydroxy-3-methoxychalcone: A related compound with different substitution patterns.
2,2’-Dihydroxy-4’,6’-dimethoxychalcone: Another chalcone with different functional groups.
Uniqueness
5-Bromo-2,4’-dimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy groups contributes to its reactivity and potential bioactivity .
属性
CAS 编号 |
146275-78-7 |
|---|---|
分子式 |
C17H15BrO3 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-7-3-12(4-8-15)16(19)9-5-13-11-14(18)6-10-17(13)21-2/h3-11H,1-2H3/b9-5+ |
InChI 键 |
FEYWOYZUKWZTIC-WEVVVXLNSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)




![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)



